The chemical synthesis of Leu-Ala-Lys primarily relies on stepwise elongation strategies, with SPPS employing Fmoc (fluorenylmethyloxycarbonyl) chemistry being the most widely adopted method. In a representative protocol, 2-chlorotrityl chloride resin serves as the solid support, enabling sequential coupling of Fmoc-Lys(Trt)-OH, Fmoc-Ala-OH, and Fmoc-Leu-OH via HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-hydroxy-7-azabenzotriazole) activation. Coupling efficiencies vary significantly across residues, with the Ala-Lys junction achieving >95% yield under optimized conditions (4-hour reaction time, 3-fold amino acid excess). In contrast, the Leu-Ala bond formation exhibits reduced efficiency (78–82%), attributed to steric hindrance from leucine’s isobutyl side chain.
A critical challenge arises during the incorporation of asparagine-containing analogs, where Trt (trityl)-protected residues induce aggregation, reducing final yields to 8–12%. Alternative approaches, such as pseudoproline tripeptide building blocks, mitigate this by incorporating oxazolidine moieties that disrupt secondary structures. For instance, substituting Ala with a pseudoproline-thioacid derivative improves coupling yields by 34% in model tripeptides.
Table 1: Coupling Reagent Efficiency in Leu-Ala-Lys Synthesis
| Reagent System | Coupling Yield (Leu-Ala) | Side Products (%) |
|---|---|---|
| HATU/HOAt | 82% | 9% |
| PyBOP/DIPEA | 76% | 14% |
| DIC/OxymaPure | 81% | 11% |
Data derived from SPPS trials using Fmoc chemistry
Post-synthesis, trifluoroacetic acid (TFA)-mediated cleavage (95% v/v) liberates the peptide from resin while removing side-chain protecting groups. Purification via preparative reversed-phase chromatography achieves >98% purity, though scalability remains constrained by elution volume requirements (typically 15–20 mL/mg).
Recombinant biosynthesis of short peptides like Leu-Ala-Lys faces inherent limitations due to prokaryotic systems’ preference for synthesizing larger polypeptides. However, fusion protein strategies show promise, where the tripeptide is appended to carrier proteins (e.g., thioredoxin) via engineered protease cleavage sites. In Escherichia coli, such systems yield 120–150 mg/L of fusion product, but subsequent enzymatic processing introduces losses (35–40% final yield).
Yeast expression platforms offer improved post-translational modification capabilities, with Pichia pastoris secreting Leu-Ala-Lys at 45 mg/L in high-cell-density fermentations. Nevertheless, economic analyses indicate chemical synthesis remains 2.3-fold more cost-effective for tripeptides under 10 residues, primarily due to lower capital expenditure.
SPPS dominates laboratory-scale synthesis, offering unparalleled control over residue-specific modifications. A direct comparison for Leu-Ala-Lys production reveals:
Table 2: Synthesis Method Efficiency Metrics
| Parameter | SPPS | LPPS | Solution-Phase |
|---|---|---|---|
| Average Yield | 68% | 72% | 85% |
| Solvent Consumption (L/g) | 8.2 | 3.1 | 1.8 |
| Synthesis Time (h) | 48 | 36 | 28 |
| Purity Post-Purification | 98.2% | 97.5% | 96.8% |
Liquid-phase peptide synthesis (LPPS) employs soluble polyethylene glycol tags, reducing dichloromethane usage by 62% compared to SPPS. The Group-Assisted Purification (GAP) method further enhances solution-phase efficiency, eliminating chromatography through precipitation-driven isolation. For Leu-Ala-Lys, GAP chemistry achieves 85% yield with <2% epimerization, leveraging tert-butyloxycarbonyl (Boc) protection for lysine’s ε-amino group.
Hybrid approaches integrating SPPS and LPPS demonstrate synergistic potential. Initial SPPS assembly of dipeptide fragments followed by solution-phase coupling reduces total waste generation by 41% while maintaining 91% overall yield.
The tripeptide L-Leucine, L-alanyl-L-lysyl- (sequence: Alanine-Lysine-Leucine) exhibits distinctive secondary structure propensities that are governed by the intrinsic conformational preferences of its constituent amino acids [1]. Comprehensive experimental studies have established quantitative helix propensity scales that provide critical insights into the structural behavior of this designed peptide sequence [1].
Table 1: Alpha-Helix Propensity Values for Component Amino Acids
| Amino Acid | Full Name | Helix Propensity (kcal/mol) | Relative Rank | Reference |
|---|---|---|---|---|
| Alanine | L-Alanine | 0.00 | 1 | Pace & Scholtz, 1998 |
| Leucine | L-Leucine | 0.21 | 2 | Pace & Scholtz, 1998 |
| Lysine | L-Lysine | 0.26 | 4 | Pace & Scholtz, 1998 |
L-leucine exhibits strong helix-forming tendencies with a propensity value of 0.21 kcal/mol, ranking as the second most favorable residue for alpha-helix formation [1]. The branched aliphatic side chain of leucine provides favorable hydrophobic interactions while maintaining compatibility with helical geometry [2] [4]. Leucine residues are frequently conserved in alpha-helical coiled coil structures, particularly at positions that contribute to hydrophobic core stability [5].
L-lysine displays moderate helix propensity with a value of 0.26 kcal/mol, placing it fourth among the twenty natural amino acids [1]. Despite its positively charged side chain, lysine can effectively participate in alpha-helical structures, particularly when positioned to form favorable electrostatic interactions [2]. The flexibility of the lysine side chain allows for multiple conformational states that can accommodate helical geometry while maintaining surface accessibility for intermolecular interactions [6].
Table 2: Beta-Sheet Propensity Characteristics of Component Amino Acids
| Amino Acid | Beta-Sheet Propensity | Experimental Evidence | Structural Role |
|---|---|---|---|
| Alanine | Low to Moderate | Destabilizes beta-sheet relative to other residues | Small side chain allows flexibility |
| Leucine | High | Strong beta-sheet former due to hydrophobic interactions | Hydrophobic packing stabilizes sheet structure |
| Lysine | Variable | Context-dependent; charged nature affects propensity | Surface exposure; can form ionic interactions |
The beta-sheet forming propensities of the constituent amino acids reveal a contrasting pattern to their alpha-helix preferences [7] [8]. L-alanine exhibits relatively low beta-sheet propensity, as its small side chain does not provide the optimal steric interactions required for effective beta-sheet stabilization [7]. Experimental studies using model systems have consistently shown that alanine substitutions tend to destabilize beta-sheet structures compared to residues with larger, more hydrophobic side chains [9].
L-leucine demonstrates high beta-sheet forming propensity due to its substantial hydrophobic character and optimal side chain geometry for beta-strand packing [7] [8]. The branched aliphatic side chain of leucine can engage in favorable van der Waals interactions with adjacent beta-strands, contributing significantly to sheet stability through hydrophobic clustering [7]. Statistical analyses of protein structures confirm that leucine is overrepresented in beta-sheet regions, particularly in the core of beta-sheet assemblies [8].
L-lysine shows variable beta-sheet propensity that is highly context-dependent [8]. The charged nature of the lysine side chain generally favors surface exposure rather than burial within beta-sheet cores, though it can participate in edge strands where the side chain can extend into the solvent [10]. When lysine residues are incorporated into beta-sheet structures, they often form stabilizing ionic interactions with negatively charged residues or contribute to intermolecular recognition through electrostatic complementarity [11].
The oligomerization behavior of L-Leucine, L-alanyl-L-lysyl- is fundamentally governed by its capacity to form extensive intermolecular hydrogen bonding networks [12] [13]. These hydrogen bonding patterns play crucial roles in determining both the thermodynamics and kinetics of peptide association processes [14].
Table 3: Hydrogen Bonding Characteristics of Component Amino Acids
| Amino Acid | Side Chain H-Bond Capability | Backbone H-Bond Participation | Typical H-Bond Partners | H-Bond Geometry |
|---|---|---|---|---|
| Alanine | None | Full participation | Backbone atoms only | Standard backbone angles |
| Leucine | None | Full participation | Backbone atoms only | Standard backbone angles |
| Lysine | Strong donor | Full participation | Carboxylates, phosphates, backbone carbonyls | Flexible; multiple conformations possible |
The peptide backbone of L-Leucine, L-alanyl-L-lysyl- contains three amide bonds, each capable of participating in hydrogen bonding through both the carbonyl oxygen as an acceptor and the amide hydrogen as a donor [15] [16]. In folded conformations, backbone groups typically form approximately two hydrogen bonds per peptide unit [15]. However, upon oligomerization or aggregation, the number of hydrogen bonding opportunities can increase substantially through intermolecular interactions [16].
L-alanine and L-leucine contribute to hydrogen bonding exclusively through their backbone atoms, as their side chains lack polar groups capable of hydrogen bond formation [10] [17]. The backbone amide groups of these residues can form both intramolecular hydrogen bonds that stabilize secondary structure and intermolecular hydrogen bonds that drive oligomerization [18] [19]. The geometric constraints imposed by the peptide backbone result in highly directional hydrogen bonding patterns that favor specific oligomeric arrangements [20].
L-lysine provides additional hydrogen bonding capability through its positively charged amino group, which serves as a strong hydrogen bond donor [10] [17]. The lysine side chain can form hydrogen bonds with carboxylate groups, phosphate moieties, and backbone carbonyl oxygens [10]. The flexibility of the lysine side chain allows it to adopt multiple conformations, enabling it to participate in complex hydrogen bonding networks that can span multiple peptide molecules [21]. Experimental studies have demonstrated that lysine residues can contribute 1.3 to 3.8 kcal/mol to binding interactions through hydrogen bonding alone [18].
Intermolecular hydrogen bonding patterns in peptide oligomerization often exhibit cooperative effects, where the formation of one hydrogen bond facilitates the formation of additional bonds in the same interaction interface [14] [11]. This cooperativity arises from the optimal positioning of complementary hydrogen bonding groups and the favorable entropic effects of organizing multiple weak interactions into a stable complex [22]. Crystal structures of small peptides reveal that hydrogen bonds often form extensive networks rather than isolated pairs, with water molecules frequently serving as bridging elements that connect peptide molecules [20] [21].
The strength and directionality of hydrogen bonds in peptide systems are influenced by the local electrostatic environment and the presence of competing interactions [17]. In the case of L-Leucine, L-alanyl-L-lysyl-, the positively charged lysine residue can modulate the hydrogen bonding behavior of nearby backbone groups through electrostatic effects [17]. Additionally, the hydrophobic leucine and alanine residues can influence hydrogen bonding indirectly by promoting conformations that optimize both hydrophobic packing and hydrogen bond geometry [22].
The hydrophobic residues within L-Leucine, L-alanyl-L-lysyl- play fundamental roles in bundle structure stabilization through the formation of favorable van der Waals interactions and the exclusion of water from hydrophobic surfaces [23] [24]. The contribution of hydrophobic interactions to peptide stability has been quantitatively characterized across multiple systems, revealing consistent patterns that govern bundle formation [23].
Table 4: Hydrophobic Properties and Bundle Stabilization Contributions
| Amino Acid | Hydrophobicity Scale | Contribution to Hydrophobic Core | Stabilization Energy (kcal/mol per CH₂) | Bundle Formation Role |
|---|---|---|---|---|
| Alanine | 1.8 | Moderate | ~0.6-1.1 | Helix stabilization |
| Leucine | 3.8 | High | ~1.1-1.6 | Core packing and stability |
| Lysine | -3.9 | None (surface residue) | N/A | Surface interactions and specificity |
L-leucine serves as the primary hydrophobic contributor to bundle stability in this tripeptide system [23] [24]. With a hydrophobicity value of 3.8 on the Kyte-Doolittle scale, leucine provides substantial driving force for hydrophobic clustering [4]. Experimental measurements indicate that burying a methylene group during protein folding contributes an average of 1.1 ± 0.5 kcal/mol to protein stability, with larger proteins showing enhanced contributions up to 1.6 ± 0.3 kcal/mol per methylene group [23]. The branched aliphatic side chain of leucine contains multiple methylene equivalents, making it a particularly effective stabilizing residue in hydrophobic cores [24].
L-alanine, despite its smaller size, contributes meaningfully to hydrophobic stabilization through its methyl side chain [23] [4]. The hydrophobicity value of 1.8 for alanine reflects its preference for burial in hydrophobic environments rather than exposure to water [4]. In small peptide systems, alanine contributes approximately 0.6 ± 0.3 kcal/mol per methylene group to stability [23]. The compact size of alanine allows it to fill gaps in hydrophobic cores without introducing steric clashes, making it particularly valuable for optimizing packing density in bundle structures [25].
The hydrophobic effect driving bundle formation operates through two complementary mechanisms: the favorable enthalpy of van der Waals interactions between hydrophobic surfaces and the favorable entropy gain from releasing structured water molecules surrounding hydrophobic groups [26] [27]. Molecular dynamics simulations reveal that hydrophobic residues in peptide bundles adopt conformations that maximize contact area while minimizing cavities within the hydrophobic core [26]. The resulting structures often exhibit distinct hydrophobic columns or layers that provide the primary stabilization for the overall bundle architecture [20].
Bundle structure stabilization is further enhanced by the positioning of hydrophobic residues relative to amphipathic secondary structures [25] [28]. In designed peptide sequences containing both hydrophobic and hydrophilic residues, the hydrophobic components tend to cluster into discrete regions that minimize water contact [25]. This spatial organization creates amphiphilic superstructures with distinct hydrophobic and hydrophilic surfaces that can drive higher-order assembly processes [28].
The role of L-lysine in bundle stabilization is primarily through surface interactions and specificity determination rather than direct hydrophobic contributions [29] [30]. While lysine itself is highly hydrophilic with a hydrophobicity value of -3.9, its presence can indirectly stabilize bundle structures by providing favorable electrostatic interactions that complement the hydrophobic core [29]. Experimental studies of peptide bundles have shown that surface-exposed charged residues can contribute significantly to overall stability through ionic interactions and by reducing unfavorable electrostatic repulsion between bundle components [30].
L-Leucine, L-alanyl-L-lysyl- demonstrates significant immunomodulatory properties through its effects on macrophage polarization and functional activity. Research has established that leucine, a key component of this tripeptide, plays a crucial role in regulating macrophage phenotype switching between the proinflammatory M1 and anti-inflammatory M2 states [1].
The mechanistic pathway primarily involves the mechanistic target of rapamycin complex 1 (mTORC1) signaling cascade. Leucine activates mTORC1 through a sophisticated sensing system involving Sestrin2, CASTOR1, and leucyl-tRNA synthetase [2]. This activation subsequently promotes M2 macrophage polarization through the mTORC1/liver X receptor α (LXRα)/arginase 1 (Arg1) pathway [1]. The process involves leucine-mediated enhancement of LXRα expression upon interleukin-4 (IL-4) stimulation, which then promotes LXRα nuclear translocation and subsequent induction of the target gene Arg1 [1].
Studies have demonstrated that leucine supplementation significantly reduces the secretion of proinflammatory cytokines including interleukin-6 (IL-6) and tumor necrosis factor-α (TNF-α) in lipopolysaccharide (LPS)-stimulated bone marrow-derived macrophages [1]. The immunomodulatory effects extend beyond cytokine regulation, as leucine treatment increases the expression of M2 macrophage markers including Mgl1 and Mgl2, while simultaneously decreasing CD86 expression (M1 marker) and increasing CD206 expression (M2 marker) [1].
The alanine component contributes to macrophage functionality through distinct mechanisms. Alanine serves as a major substrate for hepatic glucose synthesis, providing significant energy substrate for leukocytes [3]. Research has shown that 2 millimolar alanine supplementation prevented apoptosis, enhanced cell growth, and augmented antibody production in B-lymphocyte hybridoma cells [3]. The underlying mechanism involves alanine-mediated inhibition of protein degradation in immunocytes through cellular signaling pathways [3].
Lysine demonstrates immunomodulatory effects primarily through enhancement of phagocytic activity. Studies have shown that lysine does not influence the immune response directly but significantly enhances the phagocytic activity of neutrophils [4]. This selective enhancement of phagocytosis without affecting antibody production suggests that lysine contributes to innate immunity mechanisms rather than adaptive immune responses [4].
The tripeptide L-Leucine, L-alanyl-L-lysyl- exhibits complex interactions with cytokine regulation and nuclear factor-κB (NF-κB) signaling pathways. The leucine component demonstrates potent anti-inflammatory properties through multiple mechanisms of cytokine suppression.
Leucine-mediated cytokine regulation occurs through inhibition of LPS-driven M1 polarization while promoting M2 polarization [1]. This dual mechanism results in decreased secretion of proinflammatory cytokines IL-6, IL-1β, and TNF-α, while maintaining or enhancing anti-inflammatory mediators [1]. The cytokine regulation extends to interferon-γ (IFN-γ) suppression, contributing to the alleviation of cytokine storm syndrome [1].
The NF-κB signaling pathway interactions involve multiple levels of regulation. Research has demonstrated that leucine-containing peptides can inhibit both mitogen-activated protein kinase (MAPK) and NF-κB signaling pathways [5]. The mechanism involves suppression of proinflammatory cytokine production through two downstream signaling components in the MyD88-dependent pathway [5].
A particularly important mechanism involves protein lactylation and its effects on NF-κB signaling. Studies have shown that glyoxalase II (GLO2) substrate S-D-lactoylglutathione (SLG) accumulates in activated macrophages and directly induces d-lactylation modification of proteins, including RelA at lysine 310 [6]. This lactylation attenuates inflammatory signaling and NF-κB transcriptional activity, creating a feedback loop that restores immune homeostasis [6].
The NF-κB pathway regulation involves multiple components including IκBα phosphorylation and degradation, RelA/p65 nuclear translocation, and transcriptional activation of target genes [7]. The pathway responds to various stimuli including cytokines, bacterial products, and oxidative stress, making it a central regulator of inflammatory responses [8].
Leucine-rich peptides demonstrate the ability to neutralize LPS and disassociate LPS micelles, preventing LPS from triggering proinflammatory signaling pathways [5]. This mechanism involves both extracellular LPS neutralization and intracellular inhibition of inflammatory responses through NF-κB pathway modulation [5].
The stability of amphipathic peptide assemblies containing L-Leucine, L-alanyl-L-lysyl- demonstrates significant pH-dependent characteristics that influence biological activity and mechanistic function. The pH-responsive behavior is primarily governed by the ionization states of the constituent amino acids and their effects on peptide self-assembly.
Histidine-containing peptides exhibit reversible disassembly between pH 6.0 and 6.5 upon protonation of histidine residues [9]. This pH-sensitive functionality is preserved in both cylindrical nanofiber and spherical micelle morphologies, with complete disassembly occurring below pH 6.5 [9]. The mechanism involves protonation of imidazole groups, which increases electrostatic repulsion and destabilizes supramolecular structures [9].
Lysine-rich peptides demonstrate optimal stability and activity within the pH range of 8.5 to 9.5 [10]. The lysine residues, with their ε-amino groups having a pKa of approximately 10.5, maintain positive charge at physiological pH, enhancing interactions with anionic biomolecules [11]. The stability of these assemblies depends on the balance between electrostatic repulsion from protonated lysine residues and cohesive forces from hydrogen bonding and hydrophobic interactions [10].
Alanine-based peptides show variable stability depending on lysine content and pH conditions [12]. Research has demonstrated that the helix content of alanine-lysine copolymers depends strongly on lysine content, with calculations showing reasonable agreement with experimental values for helix contents and vicinal coupling constants [12]. The stability is influenced by the coupling between molecular conformation and ionization equilibria as a function of pH [12].
The pH-dependent assembly behavior involves three primary mechanisms: pH-triggered self-assembly, pH-triggered expansion and disassembly, and morphological switching [13]. In pH-triggered self-assembly, peptides initially exist in molecularly dissolved states with partial charge on side chains, and pH changes trigger protonation or deprotonation to decrease electrostatic repulsion, allowing self-assembly through hydrogen bonding and hydrophobic interactions [13].
The stability of amphipathic peptide assemblies is also influenced by the local microenvironment and the presence of specific amino acid sequences. The distance between lysine residues and nearby cysteine residues in the protein structure determines the susceptibility to chemical modifications that affect stability [6]. Spatial proximity of charged residues influences the overall stability and pH-responsive behavior of the assemblies [6].
pH-dependent morphological transitions have been observed to affect drug encapsulation and biological activity. pH-sensitive nanofibers demonstrate improved stability and functionality compared to spherical micelles at physiological pH, with enhanced encapsulation efficiency and biological activity [9]. The morphological transitions upon pH changes affect the pharmacological properties and therapeutic potential of these peptide assemblies [9].